2,3-Dichloroquinoxaline-6-sulfonyl chloride
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Overview
Description
2,3-Dichloroquinoxaline-6-sulfonyl chloride (DCQX) is a chemical compound that has garnered significant attention in neuroscience research for its capacity to block specific types of glutamate receptors . Glutamate, a prevalent excitatory neurotransmitter in the brain, plays a fundamental role in crucial physiological processes such as learning, memory, and synaptic plasticity .
Synthesis Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride can be synthesized by the reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivative with 1,3-binucleophiles . Additionally, it can be reacted with thioureas in 1,4-dioxane to yield 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines .Molecular Structure Analysis
The molecular formula of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is C8H3Cl3N2O2S . It has a molecular weight of 297.55 .Chemical Reactions Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride is a potent antagonist targeting the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype of glutamate receptors . It functions as a non-competitive antagonist of the AMPA receptor subtype, binding to a distinct site on the receptor, separate from the glutamate binding site . Consequently, it hinders the receptor from opening in response to glutamate binding .Physical And Chemical Properties Analysis
The melting point of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is 86-87 degrees Celsius .Scientific Research Applications
Neuroscience Research
- Results or Outcomes: By obstructing the AMPA receptor, 2,3-Dichloroquinoxaline-6-sulfonyl chloride effectively inhibits fast synaptic transmission and diminishes the strength of synaptic connections. The broad utilization of 2,3-Dichloroquinoxaline-6-sulfonyl chloride in neuroscience research primarily revolves around elucidating the role of AMPA receptors in various physiological processes. For instance, it has proven valuable in investigating the contribution of AMPA receptors to long-term potentiation (LTP), an essential mechanism behind the strengthening of synaptic transmission following repetitive stimulation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLILCJJQCJIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoxaline-6-sulfonyl chloride | |
CAS RN |
2149-05-5 |
Source
|
Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
The synthesis of some quinoxalinesulfonyl derivatives is described. Two of the synthesized derivatives, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (
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